N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a synthetic amide derivative characterized by a pent-4-enamide backbone and a substituted hydroxy-methylthio-propyl side chain. The compound features a tertiary alcohol (2-hydroxy group), a methyl group, and a methylthio (-SCH₃) moiety at the 3-position of the propyl chain. These functional groups confer unique physicochemical properties, such as moderate polarity from the hydroxyl group and increased lipophilicity due to the thioether.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZAUJRVNHSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under acidic or basic conditions, leading to the formation of different products.
Scientific Research Applications
Scientific Research Applications
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide has potential applications in several scientific research areas:
Chemistry
This compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, it may act as a biochemical probe for studying specific biological pathways. The compound's ability to interact with various biological targets could provide insights into enzyme activities and cellular processes.
Medicine
There is ongoing interest in investigating the therapeutic effects of this compound. Preliminary studies suggest potential antimicrobial properties and other health-related applications that warrant further exploration.
Industry
This compound may find use in developing new materials or as an intermediate in chemical manufacturing processes. Its reactivity and structural features could facilitate the creation of innovative compounds for industrial applications.
The biological activity of this compound is not fully elucidated; however, it is suggested to interact with various biological pathways. Notable potential activities include:
- Histone Deacetylase Inhibition : This activity could have implications in cancer research and epigenetic regulation.
- Antimicrobial Activity : Initial studies indicate that the compound may exhibit antimicrobial properties, which could lead to the development of new antimicrobial agents.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Histone Deacetylase Inhibition : Research demonstrated that derivatives of this compound could inhibit histone deacetylases, suggesting its role in regulating gene expression and potential therapeutic applications in cancer treatment.
- Antimicrobial Studies : Laboratory tests indicated that this compound showed promising results against certain bacterial strains, warranting further investigation into its mechanism of action and efficacy as an antimicrobial agent.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural and synthetic differences between N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide and related compounds:
Key Observations:
- Substituent Complexity : Compound 39 (from ) has a more complex structure with aromatic (benzyl, indole) and reactive (chloroacetamido) groups, likely enhancing target binding but reducing solubility. In contrast, the methylthio group in the target compound balances polarity and lipophilicity.
- Stereochemical Considerations : Compounds 3a/3b emphasize stereospecific synthesis (S/R configurations), which may influence biological activity. The target compound’s stereochemistry is undefined in the evidence but warrants investigation.
- electrophilicity).
Reaction Efficiency:
Compound 39 achieved a 78% yield , whereas the Der Pharma Chemica synthesis focused on resolving racemic mixtures, highlighting divergent priorities (yield vs. stereochemical purity).
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a compound with significant potential in biological research due to its unique structural features and reactivity. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 217.33 g/mol. The compound includes a pent-4-enamide structure characterized by an amide functional group and an alkene, with hydroxy and methylthio substituents enhancing its chemical reactivity .
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NOS |
| Molecular Weight | 217.33 g/mol |
| Functional Groups | Amide, Alkene |
| Physical State | Liquid (assumed) |
Synthesis
The synthesis of this compound can be achieved through various methods involving controlled reactions between appropriate precursors. Key techniques include:
- Oxidation : Utilizing reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Conducted under acidic or basic conditions to yield diverse products .
The biological activity of this compound is not fully elucidated; however, it is suggested to interact with various biological pathways. Its structure allows it to function as a biochemical probe, potentially influencing enzyme activity and cellular processes.
Case Studies
- Histone Deacetylase Inhibition :
- Antimicrobial Activity :
Potential Applications
This compound holds promise across several fields:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : Investigated as a biochemical probe for studying specific biological pathways.
- Medicine : Potential therapeutic effects warrant further investigation.
- Industry : Applications in developing new materials or as intermediates in chemical manufacturing .
Q & A
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of hydroxyl-methylthio-propylamine derivatives with pent-4-enoyl chloride. Key steps include:
- Temperature Control : Reflux conditions (e.g., 80–100°C) to enhance reactivity while minimizing side reactions .
- Catalyst Use : Acid or base catalysts (e.g., triethylamine) to promote amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.
Optimization strategies include adjusting molar ratios of reactants (e.g., 1:1.2 amine:acyl chloride) and monitoring reaction progress via TLC .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include:
- δ 1.2–1.4 ppm (singlet for methyl groups on hydroxypropyl moiety) .
- δ 2.1–2.3 ppm (multiplet for methylthio group) .
- δ 5.3–5.7 ppm (olefinic protons from pent-4-enamide) .
- HR-MS : Molecular ion peak [M+H]+ at m/z corresponding to the molecular formula (C10H19NO2S, calc. 241.11) .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Methylthio groups may oxidize at >150°C, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can structural modifications of the methylthio or pent-4-enamide groups alter bioactivity?
- Methodological Answer :
- Methylthio Replacement : Substitute with sulfoxide (-SO-) or sulfone (-SO₂-) groups via oxidation (H₂O₂/CH₃COOH) to study electronic effects on target binding .
- Olefin Modifications : Hydrogenate the pent-4-enamide double bond (H₂/Pd-C) to evaluate impact on membrane permeability. Compare IC₅₀ values in cytotoxicity assays .
- SAR Analysis : Use computational docking (AutoDock Vina) to predict interactions with enzymes like dihydropteroate synthase, correlating with experimental MIC values .
Q. What strategies resolve discrepancies in spectral data interpretation (e.g., unexpected NMR splitting or HR-MS adducts)?
- Methodological Answer :
- NMR Artifacts : For split peaks, check for diastereomers (via chiral HPLC) or solvent impurities. Use deuterated DMSO-d6 to suppress exchange broadening of hydroxyl protons .
- HR-MS Adducts : Apply post-column infusion of ammonium formate to stabilize [M+NH₄]+ ions. Compare with theoretical isotopic patterns using tools like mMass .
Q. How can researchers design assays to evaluate the compound’s mechanism of action against bacterial targets?
- Methodological Answer :
- Enzyme Inhibition : Perform kinetic assays (e.g., Ellman’s test for thiol-dependent enzymes) to measure Ki values. Use site-directed mutagenesis to identify binding residues .
- Membrane Permeability : Utilize fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes via flow cytometry .
- Transcriptomic Profiling : RNA-seq on treated E. coli to identify upregulated stress-response pathways (e.g., oxidative stress, SOS response) .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
- Methodological Answer :
- logP Calculation : Use SwissADME to estimate partition coefficients. The methylthio group increases lipophilicity (predicted logP ~2.5), impacting blood-brain barrier penetration .
- Metabolism Prediction : CypReact identifies potential oxidation sites (e.g., methylthio to sulfoxide) using cytochrome P450 models .
- Bioavailability : Molecular dynamics simulations (GROMACS) to assess solubility and aggregation tendencies in aqueous environments .
Data Contradiction and Validation
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models?
- Methodological Answer :
- Dose-Response Calibration : Ensure in vivo doses account for plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal stability assays) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy .
- Toxicity Screening : Parallel testing on human cell lines (e.g., HepG2) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
